2-Ethyl-2-methylpyrrolidine
Description
2-Ethyl-2-methylpyrrolidine is a substituted pyrrolidine derivative featuring both ethyl and methyl groups at the second carbon of the five-membered nitrogen-containing ring. Pyrrolidines are widely utilized in pharmaceuticals, agrochemicals, and catalysis due to their structural versatility and basicity.
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-ethyl-2-methylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-3-7(2)5-4-6-8-7/h8H,3-6H2,1-2H3 |
InChI Key |
LWXLWIFIZNWSAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCN1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-methylpyrrolidine can be synthesized through various synthetic routes. One common method involves the alkylation of pyrrolidine with ethyl and methyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of ethyl and methyl halides to introduce the respective substituents.
Industrial Production Methods
Industrial production of 2-Ethyl-2-methylpyrrolidine often involves the catalytic hydrogenation of 2-ethyl-2-methylpyrrole. This process is carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The hydrogenation reaction converts the double bonds of the pyrrole ring into single bonds, resulting in the formation of the desired pyrrolidine derivative.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-Ethyl-2-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.
Industry: 2-Ethyl-2-methylpyrrolidine is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can act as a modulator of neurotransmitter receptors, influencing the activity of the central nervous system. The presence of the ethyl and methyl groups enhances its binding affinity and selectivity towards certain receptors, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Ethyl-2-methylpyrrolidine with related pyrrolidine derivatives:
Key Observations:
- Hydrophilicity : The hydroxyethyl group in 2-(2-Hydroxyethyl)-1-methylpyrrolidine improves water solubility, making it advantageous for aqueous-phase reactions .
Biological Activity
2-Ethyl-2-methylpyrrolidine (EMEP) is a cyclic amine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure:
- Molecular Formula: C8H17N
- Molecular Weight: 129.23 g/mol
- CAS Number: 26158-82-7
1. Antimicrobial Properties
Research indicates that EMEP exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Table 1: Antimicrobial Activity of EMEP
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
The inhibition zones were measured using the disk diffusion method, demonstrating EMEP's promising antibacterial properties.
2. Enzyme Modulation
EMEP has been studied for its ability to modulate enzyme activity, which is critical in pharmacological contexts. It interacts with specific enzymes, potentially influencing metabolic pathways and cellular signaling mechanisms. This modulation could lead to therapeutic applications in drug design and development.
Case Study: Enzyme Interaction
A recent investigation into the interaction of EMEP with cytochrome P450 enzymes revealed that it acts as an inhibitor, which may affect drug metabolism. This finding underscores the importance of understanding EMEP's pharmacokinetics for safe therapeutic use.
The mechanism by which EMEP exerts its biological effects involves binding to specific molecular targets, including receptors and enzymes. The compound's structure allows it to act either as an inhibitor or activator, depending on the biological context. This duality enhances its potential utility in various therapeutic applications .
1. Structure-Activity Relationship (SAR)
Recent studies have focused on the SAR of pyrrolidine derivatives, including EMEP. The non-planarity of the pyrrolidine ring contributes to its biological activity by enhancing binding affinity to target proteins. This stereochemical property is crucial for developing potent derivatives with improved efficacy against specific biological targets .
2. Anticancer Activity
EMEP and its derivatives have been screened for anticancer properties, showing promising results against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). One derivative exhibited an IC50 value of 15 µM against MCF-7 cells, indicating moderate cytotoxicity .
Table 2: Anticancer Activity of EMEP Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| EMEP Derivative A | MCF-7 | 15 |
| EMEP Derivative B | HeLa | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
